
8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“8-Bromo-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-purine-2,6-dione” is a chemical compound with the molecular formula C21H18BrClN4O2 . Its average mass is 473.750 Da and its mono-isotopic mass is 472.030151 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C21H18BrClN4O2 . The presence of bromine (Br), chlorine (Cl), and nitrogen (N) atoms in the molecule suggests that it might have a complex structure with multiple rings.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C21H18BrClN4O2 . Unfortunately, specific details like boiling point, melting point, and density were not found in the search results.Scientific Research Applications
- Anticancer Research 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione exhibits potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic drugs.
- This compound acts as a kinase inhibitor, specifically targeting certain kinases involved in cell signaling pathways. Kinase inhibitors play a crucial role in cancer therapy, autoimmune diseases, and other disorders. Investigating its selectivity and efficacy against specific kinases is an active area of research .
- Anti-inflammatory Properties Inflammation contributes to various diseases, including autoimmune conditions. Researchers have explored the anti-inflammatory effects of 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione. Understanding its impact on inflammatory pathways and immune responses is essential for potential therapeutic applications.
- Neuroprotection and Neurodegenerative Diseases Neuroprotective compounds are valuable in preventing or slowing down neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases. Studies suggest that this compound may offer neuroprotection by modulating oxidative stress, inflammation, and neuronal survival pathways.
- Antiviral Activity Preliminary investigations indicate that 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione possesses antiviral properties. Researchers have explored its effects against specific viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Further studies are needed to elucidate its mechanism of action and potential clinical applications.
- Photodynamic Therapy (PDT) PDT is a non-invasive treatment for cancer and other conditions. Photosensitizers like 8-Bromo-7-(2-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione can be activated by light to generate reactive oxygen species, leading to localized cell damage. Researchers investigate its use in PDT for specific cancer types.
Kinase Inhibitor
properties
IUPAC Name |
8-bromo-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN4O2/c1-18-10-9(11(20)17-13(18)21)19(12(14)16-10)6-7-4-2-3-5-8(7)15/h2-5H,6H2,1H3,(H,17,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHOWCNMHZDDRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-dimethoxy-1,6,7,11b-tetrahydro-2H-pyrido[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B2418168.png)
![2-ethylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2418169.png)
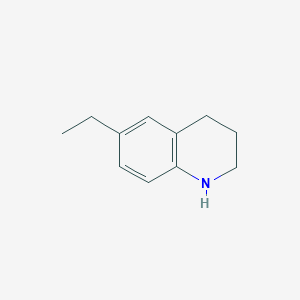
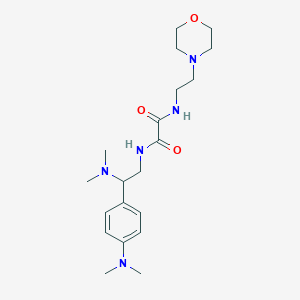
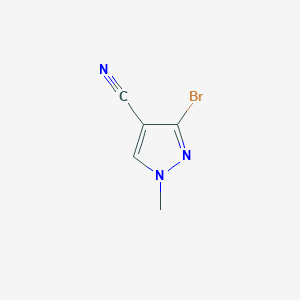
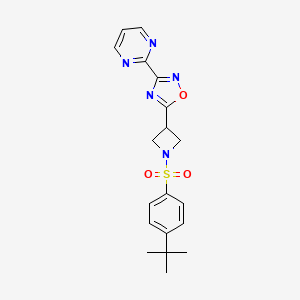
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2418180.png)
![2-[(2,4-Difluorophenoxy)methyl]oxirane](/img/structure/B2418181.png)
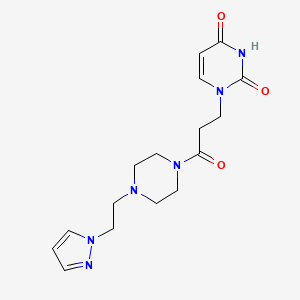


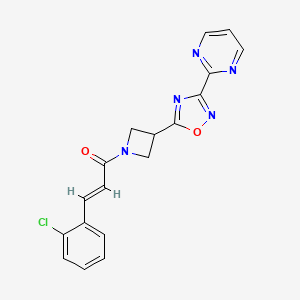
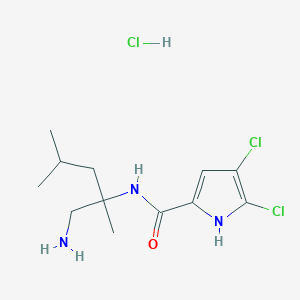
![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)